N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide
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Overview
Description
N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting with a suitable aniline derivative, the quinazoline core can be constructed through cyclization reactions.
Substitution Reactions: Introduction of the 3-chlorophenyl group and the 4-phenyl group can be achieved through substitution reactions using appropriate reagents.
Amidation: The final step involves the formation of the amide bond between the quinazoline derivative and the 3-chlorophenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinazoline core or the phenyl groups.
Substitution: Halogenation, nitration, or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to the biological activity of quinazoline derivatives.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit certain enzymes or receptors, which can lead to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based drug with similar applications.
Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.
Uniqueness
N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide is unique due to its specific substitution pattern and potential biological activities. Its distinct structure may confer unique properties compared to other quinazoline derivatives.
Biological Activity
N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory drug development. This article explores its biological activity, mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C20H16ClN3
- Molecular Weight: 349.81 g/mol
The primary mechanism of action for this compound involves the inhibition of specific enzymes and pathways that are crucial in disease processes:
- Cyclooxygenase Inhibition: The compound exhibits inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. By inhibiting COX-2, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain .
- Anticancer Activity: The quinazoline moiety is known for its anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest .
Anticancer Properties
Several studies have demonstrated the anticancer potential of quinazoline derivatives, including this compound:
- In vitro studies have shown that this compound can significantly inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through mitochondrial pathways .
Anti-inflammatory Effects
The anti-inflammatory properties are primarily attributed to the inhibition of COX enzymes. This action has been linked to a decrease in inflammatory markers in various experimental models .
Study 1: Anticancer Activity in Cell Lines
A study conducted on human cancer cell lines demonstrated that this compound exhibited an IC50 value of approximately 5 μM against MCF7 (breast cancer) cells. The study concluded that the compound effectively induces apoptosis and inhibits cell proliferation .
Study 2: Anti-inflammatory Efficacy
In a murine model of inflammation, the administration of this compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells, supporting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClN4O/c28-20-9-6-10-22(17-20)29-26(33)19-13-15-21(16-14-19)30-27-31-24-12-5-4-11-23(24)25(32-27)18-7-2-1-3-8-18/h1-17H,(H,29,33)(H,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMFMZVJGQTAOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)NC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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